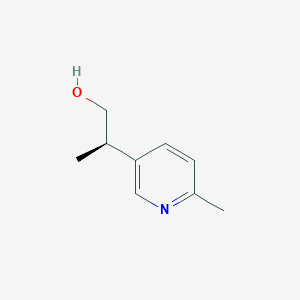![molecular formula C14H17ClFNO2 B2684120 2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone CAS No. 2411255-50-8](/img/structure/B2684120.png)
2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone is a synthetic compound that belongs to the class of piperidines. It has been extensively studied for its potential in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and increase the levels of certain neurotransmitters in the brain. It has also been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone in lab experiments is its ability to modulate the activity of multiple neurotransmitters. This makes it a promising candidate for treating various medical conditions. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone. One area of research could focus on its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential in treating depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone is a promising compound that has been extensively studied for its potential in treating various medical conditions. Its ability to modulate the activity of multiple neurotransmitters makes it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone involves the reaction of 3-fluorobenzylamine with 2-chloro-acetyl chloride in the presence of a base. The resulting intermediate is then treated with sodium borohydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone has been studied for its potential in treating various medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential in treating Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-10-13(18)17-6-4-14(19,5-7-17)9-11-2-1-3-12(16)8-11/h1-3,8,19H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDGHCAKQZPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)F)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)
![N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684039.png)
![1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene](/img/structure/B2684041.png)






![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)